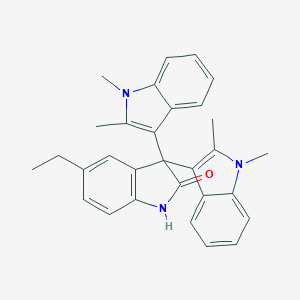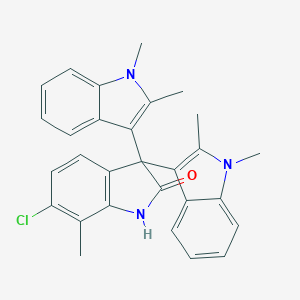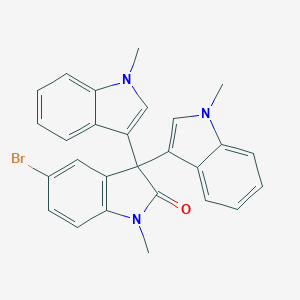![molecular formula C21H13BrO3 B307488 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one](/img/structure/B307488.png)
3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one, also known as BMFP, is a chemical compound that has been studied extensively in the scientific community. BMFP is a furan derivative that has been found to have potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one in its various applications is not fully understood. However, in anticancer studies, this compound has been found to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory studies, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In anticancer studies, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory studies, this compound has been found to reduce inflammation and oxidative stress. This compound has also been found to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. This compound has also been found to be stable under various conditions, making it suitable for use in various experiments. However, this compound has some limitations. It is relatively insoluble in water, making it difficult to use in aqueous solutions. This compound is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the research of 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one. In medicinal chemistry, further studies can be conducted to explore its potential as an anticancer and anti-inflammatory agent. In material science, this compound can be further studied for its potential applications in the synthesis of metal-organic frameworks. Further studies can also be conducted to explore the potential of this compound as a fluorescent probe for the detection of metal ions. Overall, this compound has a wide range of potential applications, and further research is needed to fully understand its properties and potential uses.
Métodos De Síntesis
The synthesis of 3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one involves the reaction of 3-bromoacetophenone with furfural in the presence of a base, followed by the reaction of the resulting intermediate with benzaldehyde. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of this compound. This method has been found to be efficient and yields high purity this compound.
Aplicaciones Científicas De Investigación
3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one has been extensively studied in the scientific community due to its potential applications in various fields. In medicinal chemistry, this compound has been found to have anticancer and anti-inflammatory properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.
Propiedades
Fórmula molecular |
C21H13BrO3 |
|---|---|
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
(3E)-3-[[5-(3-bromophenyl)furan-2-yl]methylidene]-5-phenylfuran-2-one |
InChI |
InChI=1S/C21H13BrO3/c22-17-8-4-7-15(11-17)19-10-9-18(24-19)12-16-13-20(25-21(16)23)14-5-2-1-3-6-14/h1-13H/b16-12+ |
Clave InChI |
UXJHMAMQICIARY-FOWTUZBSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Br)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)

![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)